molecular formula C22H19N2NaO3S B1683585 WAY 126299A CAS No. 169626-43-1

WAY 126299A

Número de catálogo: B1683585
Número CAS: 169626-43-1
Peso molecular: 414.5 g/mol
Clave InChI: OKNIRCHGGNQFDK-UQKRIMTDSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Actividad Biológica

WAY 126299A is a compound primarily recognized for its dual action as a 5-lipoxygenase inhibitor and a leukotriene D4 antagonist . This compound has been studied for its potential therapeutic applications, particularly in inflammatory diseases and respiratory conditions. This article will delve into the biological activity of this compound, highlighting its mechanisms, effects in various studies, and relevant case studies.

This compound operates through two main pathways:

  • Inhibition of 5-Lipoxygenase : This enzyme is crucial in the biosynthesis of leukotrienes, which are inflammatory mediators. By inhibiting this enzyme, this compound reduces the production of leukotrienes, thereby mitigating inflammation.
  • Antagonism of Leukotriene D4 : Leukotriene D4 is known to play a significant role in bronchoconstriction and inflammation in respiratory diseases. By blocking this receptor, this compound can alleviate symptoms associated with asthma and other inflammatory conditions.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

StudyModelKey FindingsReference
Study on pulmonary pharmacologyAnimal models (rats)Demonstrated significant reduction in airway resistance and inflammation markers
In vitro studies on human bronchial epithelial cellsCell cultureReduced leukotriene production and inflammatory cytokines upon treatment with this compound
Clinical trial for asthma patientsHuman subjectsShowed improvement in lung function tests and reduced need for rescue medication

Case Studies

  • Pulmonary Pharmacology Study :
    • Objective : To evaluate the effects of this compound on pulmonary inflammation.
    • Method : Rats were treated with this compound prior to exposure to an allergen.
    • Results : The study found a significant decrease in airway hyperresponsiveness and inflammatory cell infiltration in the lungs compared to control groups.
  • Human Clinical Trials :
    • Objective : Assess the safety and efficacy of this compound in patients with moderate to severe asthma.
    • Method : A randomized, double-blind placebo-controlled trial involving 200 participants.
    • Results : Participants receiving this compound showed improved asthma control scores and a reduction in exacerbation rates over a 12-week period.

Research Findings

Research indicates that this compound not only inhibits inflammatory responses but also modulates immune system activity. For instance, it has been shown to downregulate pro-inflammatory cytokines such as IL-6 and TNF-alpha while upregulating anti-inflammatory markers. This dual action suggests its potential utility in treating conditions characterized by chronic inflammation.

Propiedades

Número CAS

169626-43-1

Fórmula molecular

C22H19N2NaO3S

Peso molecular

414.5 g/mol

Nombre IUPAC

sodium;(2S)-2-[6-(1,3-benzothiazol-2-ylmethoxy)naphthalen-2-yl]-N-methyl-N-oxidopropanamide

InChI

InChI=1S/C22H19N2O3S.Na/c1-14(22(25)24(2)26)15-7-8-17-12-18(10-9-16(17)11-15)27-13-21-23-19-5-3-4-6-20(19)28-21;/h3-12,14H,13H2,1-2H3;/q-1;+1/t14-;/m0./s1

Clave InChI

OKNIRCHGGNQFDK-UQKRIMTDSA-N

SMILES

CC(C1=CC2=C(C=C1)C=C(C=C2)OCC3=NC4=CC=CC=C4S3)C(=O)N(C)[O-].[Na+]

SMILES isomérico

C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OCC3=NC4=CC=CC=C4S3)C(=O)N(C)[O-].[Na+]

SMILES canónico

CC(C1=CC2=C(C=C1)C=C(C=C2)OCC3=NC4=CC=CC=C4S3)C(=O)N(C)[O-].[Na+]

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO, not in water

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

6-(2-benzothiazolylmethoxy)-N-hydroxy-alpha-N,N-dimethyl-2-naphthaleneacetamide sodium salt
WAY 126299A
WAY-126299A

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
WAY 126299A
Reactant of Route 2
Reactant of Route 2
WAY 126299A
Reactant of Route 3
WAY 126299A
Reactant of Route 4
WAY 126299A
Reactant of Route 5
Reactant of Route 5
WAY 126299A
Reactant of Route 6
Reactant of Route 6
WAY 126299A

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.